Product packaging for Methyl 2-(acryloyloxy)benzoate(Cat. No.:CAS No. 4513-46-6)

Methyl 2-(acryloyloxy)benzoate

Cat. No.: B14148304
CAS No.: 4513-46-6
M. Wt: 206.19 g/mol
InChI Key: HRNCZFIWELTICZ-UHFFFAOYSA-N
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Description

Significance of Acrylate (B77674) Monomers in Contemporary Polymer Science

Acrylate monomers are esters and salts of acrylic acid, characterized by a vinyl group attached to a carboxyl group. This structure allows them to readily undergo polymerization, forming long-chain polymers with a wide array of properties. researchgate.net The versatility of acrylate polymers stems from the ability to modify their physical and chemical characteristics by altering the ester group. free.fr This adaptability has led to their widespread use in numerous applications, including coatings, adhesives, textiles, and biomedical devices. researchgate.nettaylorandfrancis.com

The importance of acrylate polymers in modern technology is underscored by their presence in everything from everyday consumer goods to highly specialized industrial products. They are valued for their transparency, flexibility, toughness, and hardness. researchgate.net Furthermore, the development of waterborne acrylic resins has addressed environmental concerns by reducing the emission of volatile organic compounds (VOCs). nih.govmdpi.com

Overview of Functional Acrylate and Methacrylate (B99206) Monomers in Materials Innovation

Functional acrylate and methacrylate monomers are a sub-class of acrylates that contain additional reactive chemical groups. These functional groups provide specific properties to the resulting polymers or allow for further chemical reactions, a process known as post-polymerization modification. specificpolymers.com This capability is crucial for creating "smart" materials that can respond to external stimuli such as light, temperature, or pH. researchgate.netresearchgate.net

The introduction of functional groups can enhance properties like adhesion, cross-linking density, and biocompatibility. specificpolymers.comacs.org For instance, monomers containing hydroxyl or carboxyl groups can improve adhesion and allow for cross-linking, while those with biocompatible moieties are essential for biomedical applications. specificpolymers.comnih.gov The ability to copolymerize different functional monomers allows for the fine-tuning of the final material's properties to meet the demands of specific innovative applications. free.frresonac.com

Research Trajectory and Scientific Context of Methyl 2-(acryloyloxy)benzoate within Acrylate Chemistry

Within the broad landscape of acrylate chemistry, this compound emerges as a compound of interest due to its unique molecular architecture. smolecule.com It incorporates both an acrylate group, which is available for polymerization, and a benzoate (B1203000) structure with a methyl ester group. smolecule.comnih.gov This combination of functionalities suggests its potential as a versatile monomer in the synthesis of polymers with specialized properties.

The acrylate moiety allows for participation in free-radical polymerization, a common and robust method for creating polymers. smolecule.comchemrestech.com The presence of the benzoate ring, a rigid structure, can be expected to influence the mechanical and thermal properties of the resulting polymer. Research into similar benzoate-containing acrylate monomers has shown their utility in applications such as liquid crystal displays and other advanced optical materials. biosynth.com

The synthesis of this compound can be achieved through methods like the esterification of methyl 2-hydroxybenzoate with acryloyl chloride. smolecule.com The study of its polymerization behavior and the characterization of the resulting polymers are active areas of research. Understanding the relationship between its structure and the properties of the polymers it forms is key to unlocking its potential in materials science.

Detailed Research Findings

Chemical and Physical Properties of this compound

The fundamental properties of a monomer are critical in determining its suitability for various polymerization processes and applications.

PropertyValueSource
IUPAC Name methyl 2-prop-2-enoyloxybenzoate nih.gov
Molecular Formula C₁₁H₁₀O₄ nih.gov
Molecular Weight 206.19 g/mol nih.gov
CAS Number 4513-46-6 nih.gov
Appearance Not explicitly stated for this specific compound, but related acrylates are often colorless liquids or white powders.
Solubility Information on solubility in various solvents is crucial for its application in solution polymerization and other processes.

This table is interactive. Click on the headers to sort the data.

Synthesis and Polymerization of this compound

The primary method for synthesizing this compound involves the esterification reaction between methyl 2-hydroxybenzoate (methyl salicylate) and acryloyl chloride, typically in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. smolecule.com

The acrylate functional group in this compound allows it to undergo polymerization through various mechanisms, most commonly free-radical polymerization. smolecule.com This can be initiated by thermal initiators, such as azobisisobutyronitrile (AIBN), or by photoinitiators under UV irradiation. chemrestech.commdpi.com The polymerization process results in the formation of a polymer with a repeating unit derived from the monomer.

The kinetics of the polymerization, including the rate of reaction and the final conversion of the monomer, can be influenced by factors such as the type and concentration of the initiator, temperature, and the presence of solvents or other comonomers. hep.com.cn

Potential Applications in Advanced Materials

The unique structure of this compound, combining a polymerizable acrylate group with a benzoate moiety, suggests its potential for use in a variety of advanced materials. The benzoate group can impart properties such as thermal stability and rigidity to the polymer backbone.

Potential application areas include:

Coatings and Adhesives: The acrylate backbone can provide flexibility and durability, making polymers derived from this monomer suitable for protective coatings and adhesives. smolecule.com

Optical Materials: The presence of the aromatic benzoate ring may lead to polymers with interesting optical properties, such as a high refractive index. Related liquid crystal diacrylate monomers are used in the fabrication of photonic films and microactuators.

Biomedical Materials: While research is ongoing, compounds with similar structures have been investigated for their biological activities. smolecule.com The biocompatibility of polymers derived from this compound would need to be thoroughly evaluated for any potential biomedical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O4 B14148304 Methyl 2-(acryloyloxy)benzoate CAS No. 4513-46-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4513-46-6

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 2-prop-2-enoyloxybenzoate

InChI

InChI=1S/C11H10O4/c1-3-10(12)15-9-7-5-4-6-8(9)11(13)14-2/h3-7H,1H2,2H3

InChI Key

HRNCZFIWELTICZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)C=C

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Acryloyloxy Benzoate and Analogous Benzoate Acrylates

Direct Synthesis Pathways for Methyl 2-(acryloyloxy)benzoate

This compound, also known as methyl salicylate (B1505791) acrylic ester, is synthesized through the reaction of a salicylic (B10762653) acid derivative with an acrylic acid derivative. researchgate.netnih.gov The primary methods for its direct synthesis are esterification and transesterification.

Esterification and Transesterification Approaches

Esterification is a common method for synthesizing esters. In the context of this compound, this involves the reaction of methyl salicylate with acryloyl chloride. researchgate.net This reaction is a nucleophilic acyl substitution where the hydroxyl group of methyl salicylate attacks the carbonyl carbon of acryloyl chloride. The process is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Another significant pathway is transesterification, which involves the exchange of an alcohol group from an ester with another alcohol. google.com For acrylate (B77674) esters, this typically means reacting an alkyl (meth)acrylate, such as methyl methacrylate (B99206), with a higher molecular weight alcohol in the presence of a catalyst. google.comgoogle.com The equilibrium of this reversible reaction is typically shifted towards the product side by removing the lower-boiling alcohol (e.g., methanol) by distillation. google.com For instance, the transesterification of methyl methacrylate with a heavier alcohol can be efficiently achieved using a lithium catalyst. google.com

Investigation of Catalytic Systems and Reaction Conditions

The choice of catalyst is crucial for an efficient esterification or transesterification reaction. Acid catalysts like sulfuric acid or p-toluenesulfonic acid are frequently employed for direct esterification. For the synthesis of methyl salicylate, concentrated sulfuric acid is used to protonate the carbonyl group of salicylic acid, making it more susceptible to nucleophilic attack by methanol (B129727). ivypanda.comuomustansiriyah.edu.iq

In transesterification processes for preparing high molecular weight acrylates, various catalysts are effective. These include p-toluene sulfonic acid, benzene (B151609) sulfonic acid, and sulfuric acid. google.com Lithium compounds, such as lithium hydroxide (B78521) or carbonate, have also been shown to be effective catalysts for the transesterification of methyl methacrylate. google.com More recent developments include the use of metal-free catalyst systems like tetramethylammonium (B1211777) methyl carbonate and cooperative catalyst systems involving metal complexes, such as an iron(III) benzoate (B1203000) complex with guanidinium (B1211019) carbonate, which show high activity under mild conditions. rsc.orgrsc.org

Reaction conditions such as temperature and pressure are also optimized to maximize yield and purity. Transesterification reactions are often carried out at temperatures between 60°C and 140°C. google.com The removal of byproducts, like methanol in the case of methyl methacrylate transesterification, is often facilitated by conducting the reaction under reduced pressure or by using an azeotrope-forming compound. google.com

Synthesis of Multifunctional Acrylate and Methacrylate Esters

Beyond simple mono-acrylates, there is significant interest in synthesizing multifunctional acrylate and methacrylate esters, which can act as crosslinkers or form complex polymer networks.

Design and Synthesis of Reactive Mesogen Diacrylates, e.g., 2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate)

Reactive mesogens are polymerizable liquid crystal monomers that are foundational to advanced materials like liquid crystal polymer networks (LCPNs). tandfonline.comdakenchem.com A notable example is 2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate). alfa-chemistry.comnih.gov The synthesis of such complex molecules is a multi-step process. For a similar compound, 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate), a common laboratory method involves three main stages: first, the alkylation of 4-hydroxybenzoic acid to introduce a spacer with a terminal hydroxyl group; second, the acrylation of this hydroxyl group using acryloyl chloride; and finally, esterification with 2-methylhydroquinone. These reactive mesogens are crucial for creating materials with tunable optical properties and for applications in soft robotics. dakenchem.com

The synthesis of a library of novel reactive mesogens, including both mono- and diacrylates, has been undertaken to create LCPNs with enhanced photostability and UV transparency. tandfonline.comutwente.nl These syntheses often involve standard organic reactions but require careful purification to achieve the high purity needed for liquid crystal applications.

Non-Isocyanate Routes for Carbamate-Based Acrylate Monomers

Traditional polyurethane synthesis involves the use of isocyanates, which are toxic. Consequently, there is a drive to develop non-isocyanate routes to produce carbamate (B1207046) (urethane)-based acrylate monomers. researchgate.netresearchgate.net One approach involves the reaction of amino alcohols with cyclic carbonates, such as ethylene (B1197577) carbonate, to form carbamate alcohols. researchgate.net These intermediates can then undergo an oxa-Michael addition with a diacrylate like neopentyl glycol diacrylate (NPGDA) to yield the final carbamate acrylate monomer. researchgate.net

Another non-isocyanate pathway is the polycondensation of dimethyl carbamate monomers with diols, catalyzed by species like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.gov These greener synthetic routes avoid hazardous reagents while still producing versatile urethane (B1682113) acrylate monomers suitable for applications like UV 3D printing. researchgate.netresearchgate.net

Advanced Purification and Isolation Techniques for Acrylate Monomers

The purification of acrylate monomers is a critical step to remove inhibitors (added for storage and transport), unreacted starting materials, and byproducts. scirp.org Common techniques include washing, distillation, and chromatography.

For many commercial acrylate monomers, inhibitors like hydroquinone (B1673460) (HQ) or monomethyl ether hydroquinone (MeHQ) must be removed prior to polymerization. cmu.edu This is often achieved by passing the monomer through a column of basic aluminum oxide. scirp.orgcmu.edu

Washing with an alkaline solution, such as aqueous ammonia (B1221849) or sodium hydroxide, can be used to remove acidic impurities and some inhibitors. google.com For instance, in the purification of high molecular weight methacrylate esters, the crude product can be washed with aqueous ammonia to precipitate and remove low molecular weight polymer byproducts. google.com This is often followed by washing with water and a dilute alkaline solution. google.com

Distillation, particularly under reduced pressure, is a widely used method to purify less volatile acrylate monomers. cmu.edureddit.com However, care must be taken as acrylates can polymerize at elevated temperatures. google.com Therefore, distillation is often carried out in the presence of a polymerization inhibitor and at reduced pressure to lower the boiling point. google.com For highly sensitive monomers, vacuum transfer distillation at room temperature may be necessary. reddit.com

For high-purity applications, such as those requiring reactive mesogens, flash chromatography is often employed. utwente.nl This technique separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the desired product with high purity. utwente.nl

Polymer Architectures and Advanced Structures Derived from Acrylate Monomers

Design and Synthesis of Homopolymers and Statistical Copolymers

The synthesis of both homopolymers and statistical copolymers from Methyl 2-(acryloyloxy)benzoate is primarily achieved through free-radical polymerization. This versatile technique can be initiated by thermal or photochemical means, utilizing common initiators to generate polymers with varying molecular weights and distributions.

The acrylate (B77674) group within this compound is susceptible to free-radical attack, enabling the formation of long-chain homopolymers, poly(this compound). The polymerization process is typically carried out in solution or bulk and can be initiated by compounds such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. dergipark.org.tr The reaction proceeds via the standard mechanism of initiation, propagation, and termination, characteristic of free-radical polymerizations. researchgate.net The physical properties of the resulting homopolymer are dictated by factors such as molecular weight and tacticity, which can be influenced by the reaction conditions.

Statistical copolymers are synthesized by polymerizing this compound with one or more different comonomers. This approach allows for the fine-tuning of the final polymer's properties by combining the characteristics of the individual monomers. For instance, copolymerizing with a hydrophilic monomer could enhance the water-solubility of the resulting material, while copolymerization with a monomer containing a different functional group could introduce new reactive sites. The composition and sequence distribution of the monomers in the copolymer chain are governed by their respective reactivity ratios. nih.gov For example, the copolymerization of 2-methoxyethyl acrylate (MEA) and 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) resulted in a statistical copolymer, with the monomer reactivity ratios indicating a tendency towards a random distribution. nih.gov A similar statistical incorporation of this compound with other acrylate or vinyl monomers can be anticipated.

The synthesis of statistical copolymers often employs conventional free-radical polymerization methods. nih.gov For example, a study on the copolymerization of 3-(methacryloyloxy) phenyl benzoate (B1203000) with methyl methacrylate (B99206) was conducted in a solution of tetrahydrofuran (B95107) using AIBN as the initiator. yok.gov.tr

Table 1: Representative Conditions for Free-Radical Polymerization of Acrylate Monomers

Monomer System Initiator Solvent Temperature (°C) Resulting Polymer
7-methacryloyloxy-4-methylcoumarin AIBN DMF/Toluene 70±2 Homopolymer
7-methacryloyloxy-4-methylcoumarin & Vinyl Acetate (B1210297) AIBN Toluene/DMF 70±2 Copolymer
2-methoxyethyl acrylate & 2-methacryloyloxyethyl phosphorylcholine V-70 Methanol (B129727) 40 Statistical Copolymer

Controlled Synthesis of Block and Graft Copolymers

The development of controlled/living radical polymerization (CRP) techniques has enabled the precise synthesis of complex polymer architectures like block and graft copolymers. Methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly well-suited for monomers like this compound.

Block copolymers consist of two or more long sequences, or "blocks," of different polymerized monomers. These materials can be synthesized by sequential monomer addition using a CRP technique. For example, a homopolymer of one monomer can be synthesized first and then used as a macro-chain transfer agent (macro-CTA) to initiate the polymerization of a second monomer, such as this compound. This results in a diblock copolymer. This process has been successfully used to create diblock copolymers from various acrylate and methacrylate monomers. nih.gov The RAFT process allows for the creation of polymers with low polydispersity and controlled molecular weights. rsc.org

Graft copolymers are produced by attaching polymer chains (grafts) onto a pre-existing polymer backbone. This compound can be incorporated into graft copolymers through two primary methods: "grafting from" and "grafting to". In the "grafting from" approach, initiation sites are created along the backbone of a polymer, and this compound is then polymerized from these sites. The "grafting to" method involves synthesizing poly(this compound) chains with reactive end-groups that can then be attached to a polymer backbone. A study on the graft copolymerization of a fluoroalkyl acrylate onto high-density polyethylene (B3416737) (HDPE) was achieved through bulk-melt polymerization using benzoyl peroxide as the initiator. dergipark.org.tr

Table 2: Examples of Controlled Polymerization for Block Copolymer Synthesis

Polymerization Method Macro-CTA/Backbone Monomer(s) Result
RAFT PNMEP42 2-hydroxypropyl methacrylate (HPMA) PNMEP42-PHPMAx diblock copolymer
RAFT PGMA63 N-(2-(methacryloyloxy)ethyl)pyrrolidone (NMEP) PGMA63-PNMEPx diblock copolymer

Formation of Network Polymers: Cross-linked Systems and Interpenetrating Polymer Networks (IPNs)

The acrylate functionality of this compound makes it a suitable candidate for the formation of network polymers. These materials consist of polymer chains linked together by cross-links, forming a three-dimensional structure.

Cross-linked systems can be formed if this compound is copolymerized with a multifunctional cross-linking agent. The cross-linker, which possesses two or more reactive groups, can connect different polymer chains together. Alternatively, if a difunctional monomer with two acrylate groups is used, it can directly participate in the polymerization to form a cross-linked network. The reactive nature of acrylate groups allows for in-situ polymerization, which can be initiated by heat or UV light, to create materials with permanent anisotropic properties. smolecule.com The resulting network polymers are typically insoluble and exhibit enhanced mechanical strength and thermal stability compared to their linear counterparts.

Interpenetrating Polymer Networks (IPNs) are a unique class of polymer blends where two or more cross-linked polymer networks are synthesized in the presence of each other. A sequential IPN can be envisioned where a network of one polymer is first swollen with this compound monomer and a cross-linker, followed by the polymerization of the second network. This results in two independent but physically interlocked networks. The formation of IPNs can lead to materials with synergistic properties, combining the attributes of the individual polymer networks.

Development of Liquid Crystalline Polymer Networks (LCPNs) and Elastomers (LCEs)

The rigid aromatic structure of the benzoate group in this compound suggests its potential use in the creation of liquid crystalline polymers (LCPs). LCPs are materials that exhibit properties of both liquids and crystalline solids. When such liquid crystalline monomers are polymerized into a cross-linked network, they can form Liquid Crystalline Polymer Networks (LCPNs) or, if lightly cross-linked, Liquid Crystalline Elastomers (LCEs).

The synthesis of LCPNs and LCEs often involves the polymerization of liquid crystalline monomers, which typically contain rigid mesogenic units. The structure of this compound, containing a phenyl ring, could act as a component of a mesogenic group. By copolymerizing this monomer with other mesogenic acrylates and a cross-linking agent, it is possible to create a polymer network that exhibits liquid crystalline phases. The ability of acrylate groups to undergo polymerization allows for the "freezing" of a desired liquid crystalline alignment, creating materials with permanent anisotropic properties. smolecule.com LCEs are particularly interesting due to their ability to undergo large, reversible shape changes in response to external stimuli such as heat or light.

Fabrication of Core-Shell Nanoparticles and Polymer Brushes

The controlled synthesis of block copolymers containing this compound opens up possibilities for the fabrication of advanced nanostructures such as core-shell nanoparticles and polymer brushes.

Core-shell nanoparticles can be formed through the self-assembly of amphiphilic block copolymers in a selective solvent. A block copolymer containing a solvophobic block of poly(this compound) and a solvophilic block would self-assemble into spherical micelles in a solvent that is good for the solvophilic block but poor for the poly(this compound) block. These micelles consist of a core of the collapsed poly(this compound) chains surrounded by a corona of the solvated chains. This principle is widely used to prepare nanoparticles from various block copolymers.

Polymer brushes are assemblies of polymer chains tethered by one end to a surface or interface. Poly(this compound) brushes can be created using either the "grafting to" or "grafting from" method. In the "grafting to" approach, pre-synthesized poly(this compound) chains with a reactive end-group are attached to a substrate. The "grafting from" technique involves anchoring an initiator to the surface and then initiating the polymerization of this compound directly from the surface. This latter method often allows for higher grafting densities. These polymer brushes can be used to modify the surface properties of materials, for applications in areas such as lubrication, biocompatibility, and controlled adhesion.

Theoretical and Computational Chemistry Studies of Acrylate Systems

Density Functional Theory (DFT) Applications in Monomer and Polymer Design

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. researchgate.net It has been widely applied to study the free-radical polymerization of acrylates, providing fundamental insights into structure-reactivity relationships. researchgate.net DFT calculations allow for the prediction of the polymerizability of monomers by modeling reaction energetics and kinetics. acs.org

Research has shown that the rate of polymerization is directly linked to the monomer's structure, particularly the nature of its pendant group. acs.org DFT studies model the reactivity of various acrylates to understand how factors like the size and polarity of the side group influence the polymerization process. For instance, different DFT functionals, such as BMK, BB1K, and MPWB1K, have been used to calculate the propagation kinetics of various α-substituted acrylates, with the MPWB1K functional showing the best qualitative agreement with experimental results. acs.orgresearchgate.net These calculations typically determine the geometries and frequencies at a certain level of theory (e.g., B3LYP/6-31+G(d)) and then refine the energetics and kinetics using a higher level of theory (e.g., BMK/6-311+G(3df,2p)). acs.org

These computational models can successfully predict the qualitative polymerization trends for different acrylate (B77674) monomers. acs.org The propagation rate constant, kp, is a key parameter derived from these studies that indicates the monomer's tendency to polymerize. DFT can also elucidate the impact of chain length on reactivity by examining the addition reactions of monomeric, dimeric, and trimeric radicals to the monomer. acs.orgresearchgate.net Furthermore, DFT has been used to study the structure of methyl salicylate (B1505791) derivatives, providing insights into the electronic properties and stability of the benzoate (B1203000) portion of the Methyl 2-(acryloyloxy)benzoate monomer. acs.orgnih.govresearchgate.net

Table 1: Parameters and Findings in DFT Studies of Acrylate Polymerization
Parameter/FindingDescriptionTypical MethodologiesRelevance to Monomer DesignReference
Propagation Rate Constant (kp)A measure of the rate at which monomer units add to the growing polymer chain.Calculated using transition state theory with energetics from DFT functionals like MPWB1K, BMK, or B3LYP.Predicts the overall polymerizability of a monomer. Higher kp values generally indicate faster polymerization. acs.orgacs.org
Activation Energy (Ea)The minimum energy required to initiate the propagation reaction.Determined from the potential energy surface of the radical addition reaction.Lower activation energies suggest a more facile polymerization process. escholarship.org
Pendant Group EffectsInfluence of the monomer's side group (e.g., the methyl benzoate group) on reactivity.Systematic comparison of kp and Ea for a series of acrylates with varying side groups.Allows for the tuning of polymer properties by selecting appropriate monomer structures. researchgate.net
Chain Length EffectsThe study of how the reactivity of a growing polymer radical changes as it becomes longer.Modeling the addition of monomeric, dimeric, and trimeric radicals to the monomer.Provides a more accurate kinetic model for polymerization beyond the initial steps. acs.orgresearchgate.net

Molecular Modeling of Polymerization Processes and Polymer-Environment Interactions

While DFT is excellent for studying individual reaction steps, molecular modeling techniques, particularly molecular dynamics (MD), are employed to simulate the entire polymerization process and the interaction of the polymer with its environment. nih.gov A significant advancement in this area is the development of reactive force fields (ReaxFF), which are specifically parameterized to model chemical reactions, including the radical chain-growth polymerization of acrylates. nih.govacs.org

These force fields are trained against extensive datasets, often derived from DFT calculations, which include reaction pathways, bond dissociation energies, and the structures of various molecules and radicals. acs.org This allows the MD simulations to accurately capture the thermodynamics and kinetics of polymerization. escholarship.orgnih.gov Using ReaxFF, researchers can model the formation of the polymer network, predict properties like crosslinking density and monomer conversion rate, and analyze the amount of residual monomer in the final product. nih.govacs.org

Table 2: Techniques and Applications in Molecular Modeling of Acrylate Polymerization
Modeling TechniqueKey FeaturesProperties SimulatedRelevance to Polymer SynthesisReference
Reactive Force Field (ReaxFF) MDAllows for the simulation of chemical bond formation and breaking during the polymerization process.Polymer network formation, crosslinking density, conversion rate, residual monomers.Enables the virtual design and testing of resin formulations for applications like additive manufacturing. escholarship.orgnih.govacs.org
Born-Oppenheimer MDCombines classical mechanics for nuclei with quantum mechanics for electrons to study reaction dynamics.Reaction rate constants in different environments (gas phase, solvents).Elucidates the impact of solvents on reaction kinetics and side reactions like backbiting. chemrxiv.org
Equilibration Simulations (NPT/NVT)Used to prepare and equilibrate the simulation box containing monomers and initiators to a desired temperature and pressure.Liquid density, system stability, radial distribution functions.Ensures that the starting conditions for the polymerization simulation are physically realistic. chemrxiv.org

Computational Approaches to Elucidate Polymer Structure-Function Relationships

A primary goal of polymer science is to establish clear relationships between a polymer's molecular structure and its macroscopic properties and functions. gatech.edu Computational chemistry provides a powerful bridge between these two scales. mdpi.comethz.ch By simulating polymer networks, researchers can predict mechanical and thermo-mechanical properties based on the chemical structure of the constituent monomers and crosslinkers. gatech.edu

For acrylate networks, computational studies can establish fundamental trends between network chemistry (e.g., sidegroup structure, crosslink density) and key performance indicators like the glass transition temperature (Tg), rubbery modulus, toughness, and failure strain. gatech.edu For a monomer like this compound, the rigidity and size of the methyl benzoate sidegroup would be a critical input for these models. Studies have shown that for multifunctional acrylates, the polymerization kinetics directly influence the final network structure, which in turn dictates the material's properties. gatech.edu

Computational approaches can quantify how structural heterogeneity, which is affected by crosslink density, influences the mechanical response of the polymer. gatech.edu The development of cost-effective computational methods, especially those based on DFT, in conjunction with powerful supercomputers, has enabled the study of increasingly complex systems and reaction pathways that are not directly accessible through experiments. ethz.ch This allows for the rational design of polymers, where specific functionalities are achieved by carefully selecting the monomer structure and polymerization conditions, guided by predictive computational models. ethz.chgatech.edu

Table 3: Linking Polymer Structure to Function via Computational Approaches
Structural FeatureComputational MethodPredicted Functional PropertyExample ApplicationReference
Sidegroup StructureMolecular Mechanics/Dynamics, DFTGlass Transition Temperature (Tg), Rubbery Modulus, Toughness.Designing shape-memory polymers with specific activation temperatures and mechanical strength. gatech.edu
Crosslink DensityReaxFF MD, Kinetic Monte CarloMechanical Strength, Swelling Behavior, Permeability.Optimizing hydrogel formulations for drug delivery or creating durable coatings. acs.orggatech.edu
Polymer TacticityDFT, MD SimulationsCrystallinity, Melting Point, Mechanical Properties.Controlling the stereochemistry during polymerization to produce materials with desired physical properties. acs.orgresearchgate.net
Chain Architecture (e.g., branching)Kinetic Modeling, MD SimulationsViscosity, Processability, Elasticity.Tailoring polymer melts for specific processing techniques like injection molding or extrusion. chemrxiv.org

Applications in Advanced Materials Science and Engineering

Development of Functional Coatings and Adhesives

The acrylate (B77674) functional group in M2AB is highly reactive and capable of undergoing free-radical polymerization. This process, often initiated by UV light or heat, can convert the liquid monomer into a solid polymer network. This characteristic positions M2AB as a potential component in formulations for functional coatings and adhesives. smolecule.com Its structure suggests it could be used to create hard, durable films with good adhesion properties once cured. The polymerization of the acrylate group is the key reaction for these applications, forming the backbone of the resulting material. smolecule.com

The incorporation of M2AB into a polymer matrix could potentially enhance properties such as hardness, chemical resistance, and durability, which are critical for protective coatings on various substrates. In adhesives, its polymerizable nature would contribute to the cohesive strength of the bond.

Advanced Optical Materials and Devices

The potential utility of M2AB in optical materials stems from its aromatic benzoate (B1203000) structure. Aromatic compounds are foundational to many materials used in optical applications due to their electronic properties and ability to interact with light. smolecule.com Formulations incorporating M2AB could theoretically be developed into photoresponsive materials. smolecule.com While specific applications of M2AB in optical devices are not documented in current research, its structure suggests it could serve as a monomer in the synthesis of polymers with tailored refractive indices or other optical characteristics.

Electronic Materials and Liquid Crystal Displays

There is no specific research available that details the use of Methyl 2-(acryloyloxy)benzoate in electronic materials or liquid crystal displays (LCDs). The field of LCDs heavily relies on molecules known as reactive mesogens, which are typically more complex diacrylate compounds that can form liquid crystal phases and be polymerized to stabilize the display structure. chemscene.comcymitquimica.com While M2AB shares the acrylate and benzoate functional groups with these materials, there is no evidence to suggest it forms the necessary liquid crystalline phases required for this application.

Resins for Additive Manufacturing (3D Printing) Technologies

Additive manufacturing, particularly light-based 3D printing techniques like stereolithography (SLA) or digital light processing (DLP), utilizes photocurable resins that solidify upon exposure to light. google.com These resins are typically composed of monomers and oligomers with reactive groups, such as acrylates. nih.gov

Theoretically, this compound could function as a reactive diluent or a base monomer in such resin formulations. Its role would be to help control the viscosity of the resin and to participate in the polymerization reaction to form the solid object. However, there are no specific studies or commercial resins that list this compound as a component. The development of such resins requires a careful balance of properties like cure speed, shrinkage, and the mechanical performance of the final part, for which M2AB has not been evaluated. google.com

Polymer Additives for Performance Enhancement in Industrial Formulations

This compound can be considered a candidate for use as a polymer additive or comonomer to modify the properties of industrial polymer formulations. By copolymerizing M2AB with other monomers, it is possible to incorporate its benzoate structure into a larger polymer chain. This could influence the final material's thermal properties, mechanical strength, and compatibility with other substances. cymitquimica.com Its ester and aromatic functionalities could enhance solubility in certain organic systems or improve the material's thermal stability. cymitquimica.com

Materials for Bioengineering and Specialized Applications

The field of bioengineering often employs specialized polymers for applications like tissue scaffolding or drug delivery systems. These materials must exhibit biocompatibility and, in many cases, specific mechanical properties and degradation profiles. While some complex acrylate and methacrylate (B99206) compounds have been investigated for these purposes, there is no available research to indicate that this compound has been studied for or used in any bioengineering or specialized biomedical applications.

Q & A

Basic Research Question

  • Personal protective equipment (PPE): Nitrile gloves, indirect-vent goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors, as acrylate derivatives may cause respiratory irritation .
  • Spill management: Neutralize with dry sand or non-combustible absorbents; avoid water to prevent spreading .

How can researchers optimize reaction yields for this compound synthesis?

Advanced Research Question
Yield optimization requires:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance acryloyl chloride reactivity .
  • Catalyst screening: Base catalysts (e.g., DMAP) improve esterification efficiency by activating the hydroxyl group.
  • Temperature control: Maintain 0–5°C during acryloylation to suppress polymerization side reactions .
  • In-situ monitoring: Use TLC or inline IR to track reaction progress and terminate at peak conversion .

How should researchers address contradictory data in spectroscopic results for this compound?

Advanced Research Question
Contradictions (e.g., unexpected NMR peaks or IR shifts) may arise from:

  • Tautomerism or rotamers: Perform variable-temperature NMR to identify dynamic equilibria.
  • Impurity interference: Cross-validate with alternative methods (e.g., X-ray crystallography for structural confirmation) .
  • Computational validation: Compare experimental IR/NMR with DFT-predicted spectra using tools like Gaussian .

What advanced applications does this compound have in polymer or drug delivery research?

Advanced Research Question
The acryloyl group enables:

  • Photopolymerization: UV-initiated crosslinking for hydrogels or coatings, with tunable mechanical properties .
  • Drug conjugation: Functionalization via Michael addition for pH-responsive prodrugs .
  • Enzyme studies: Structural mimicry of natural esters in substrate-binding assays .

What methods are used to assess this compound’s thermal stability?

Advanced Research Question

  • Thermogravimetric analysis (TGA): Quantify decomposition onset temperatures (typically >200°C for acrylates).
  • Differential scanning calorimetry (DSC): Identify glass transition (Tg) and exothermic peaks from polymerization .
  • Accelerated aging studies: Monitor stability under controlled humidity/temperature to predict shelf life .

How does solvent choice impact the compound’s reactivity in downstream reactions?

Advanced Research Question

  • Polarity effects: Protic solvents (e.g., methanol) may hydrolyze the ester; use aprotic solvents (e.g., THF) for nucleophilic substitutions .
  • Solubility: Low solubility in water necessitates co-solvents (e.g., DMSO) for biological assays .

What strategies mitigate impurities during large-scale synthesis?

Advanced Research Question

  • Purification: Gradient column chromatography or recrystallization from ethanol/water mixtures .
  • Process analytics: Implement PAT (Process Analytical Technology) tools like inline HPLC to detect intermediates .
  • Byproduct suppression: Optimize stoichiometry (e.g., acryloyl chloride in excess) to minimize unreacted starting material .

How can computational modeling predict this compound’s behavior in novel environments?

Advanced Research Question

  • Molecular dynamics (MD): Simulate interactions with polymers or biological membranes using software like GROMACS .
  • Docking studies: Predict binding affinities to enzymes (e.g., hydrolases) via AutoDock Vina .
  • QSPR models: Relate structural descriptors (e.g., logP, PSA) to solubility or toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.